molecular formula C14H14O5S B13730270 1,3-Benzenediol, 4,4'-sulfinylbis[2-methyl- CAS No. 28341-67-5

1,3-Benzenediol, 4,4'-sulfinylbis[2-methyl-

Cat. No.: B13730270
CAS No.: 28341-67-5
M. Wt: 294.32 g/mol
InChI Key: LRCGUJDNHJWEOI-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- is an organic compound with the molecular formula C14H14O5S. It is a derivative of resorcinol, where two resorcinol units are linked through a sulfinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- typically involves the reaction of 2-methylresorcinol with sulfur-containing reagents. One common method is the oxidation of 2-methylresorcinol in the presence of sulfur dioxide or sulfur trioxide, followed by the coupling of the resulting sulfinyl intermediate with another molecule of 2-methylresorcinol .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and coupling reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds .

Scientific Research Applications

1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- involves its interaction with specific molecular targets and pathways. The sulfinyl group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

28341-67-5

Molecular Formula

C14H14O5S

Molecular Weight

294.32 g/mol

IUPAC Name

4-(2,4-dihydroxy-3-methylphenyl)sulfinyl-2-methylbenzene-1,3-diol

InChI

InChI=1S/C14H14O5S/c1-7-9(15)3-5-11(13(7)17)20(19)12-6-4-10(16)8(2)14(12)18/h3-6,15-18H,1-2H3

InChI Key

LRCGUJDNHJWEOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)S(=O)C2=C(C(=C(C=C2)O)C)O)O

Origin of Product

United States

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